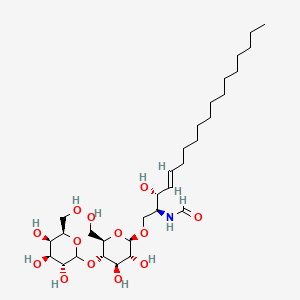

Lactosylceramide (porcine RBC)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lactosylceramide (porcine RBC) is an endogenous bioactive sphingolipid. It is composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety, specifically lactose. This compound is found in microdomains on the plasma membranes of numerous cells and plays a significant role in various biological processes, including cell signaling, phagocytosis, chemotaxis, and superoxide generation .

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of lactosylceramide involves the addition of a second monosaccharide unit (galactose) to monoglucosylceramide. This reaction is catalyzed by a specific beta-1,4-galactosyltransferase on the lumenal side of the Golgi apparatus. The precursor glucosylceramide is transported by the sphingolipid transport protein FAPP2 to the distal Golgi apparatus, where it crosses from the cytosolic side of the membrane via flippase activity. The addition of the second monosaccharide unit as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide occurs on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases .

Industrial Production Methods

Industrial production of lactosylceramide typically involves extraction from natural sources, such as porcine red blood cells. The extraction process includes lipid extraction, purification, and characterization to ensure the purity and quality of the compound. The extracted lactosylceramide is then formulated into a solid form for various research and industrial applications .

化学反应分析

Types of Reactions

Lactosylceramide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are essential for its biosynthesis, metabolism, and function in biological systems.

Common Reagents and Conditions

Glycosylation: This reaction involves the addition of sugar moieties to lactosylceramide, catalyzed by glycosyltransferases. Common reagents include UDP-galactose and other nucleotide sugars.

Oxidation: Lactosylceramide can undergo oxidation reactions, often mediated by reactive oxygen species (ROS) and catalyzed by enzymes such as oxidases.

Major Products Formed

Glycosylation: The addition of sugar moieties results in the formation of more complex glycosphingolipids, such as gangliosides and globosides.

Oxidation: Oxidation reactions can lead to the formation of oxidized derivatives of lactosylceramide, which may have altered biological activities.

Hydrolysis: Hydrolysis reactions result in the breakdown of lactosylceramide into its constituent ceramide and sugar moieties.

科学研究应用

Lactosylceramide has a wide range of scientific research applications in various fields:

Chemistry: It is used as a model compound for studying glycosphingolipid biosynthesis and metabolism.

Biology: Lactosylceramide plays a crucial role in cell signaling, membrane microdomain formation, and cellular processes such as phagocytosis and chemotaxis.

Medicine: Elevated levels of lactosylceramide are associated with various diseases, including diabetes, obesity, multiple sclerosis, and atherosclerosis. It is used as a biomarker for these conditions and as a target for therapeutic interventions.

Industry: Lactosylceramide is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .

作用机制

Lactosylceramide exerts its effects through various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling. Elevated levels of lactosylceramide in kidney cortex homogenates and urine are directly correlated with hyperglycemia, insulin resistance, and obesity. It promotes the recruitment of CNS-infiltrating monocytes and microglia and enhances neurodegeneration in models of multiple sclerosis. Increased levels of lactosylceramide in atherosclerotic plaques are correlated with increased levels of pro-inflammatory cytokines, lipids, and macrophages .

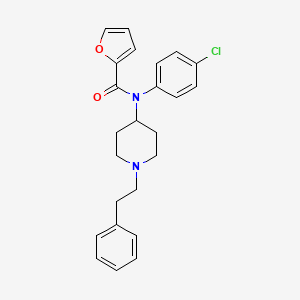

相似化合物的比较

Lactosylceramide is part of a larger family of glycosphingolipids, which includes compounds such as glucosylceramide, galactosylceramide, and gangliosides. These compounds share a similar structure, consisting of a ceramide backbone linked to various sugar moieties. lactosylceramide is unique in its specific biological functions and roles in disease processes.

Similar Compounds

Glucosylceramide: A precursor in the biosynthesis of lactosylceramide, involved in glycosphingolipid metabolism.

Galactosylceramide: Another glycosphingolipid with distinct biological functions, particularly in the nervous system.

Gangliosides: Complex glycosphingolipids with multiple sugar moieties, involved in cell signaling and membrane stability

Lactosylceramide’s unique combination of a ceramide backbone and lactose moiety, along with its specific roles in cell signaling and disease processes, distinguishes it from other glycosphingolipids.

属性

分子式 |

C31H57NO13 |

|---|---|

分子量 |

651.8 g/mol |

IUPAC 名称 |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide |

InChI |

InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1 |

InChI 键 |

JPMUNGQOSMISCJ-XEOLMMBHSA-N |

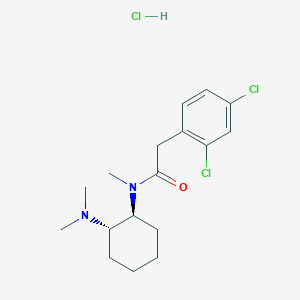

手性 SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

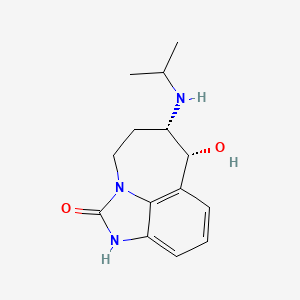

![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)

![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)

![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)